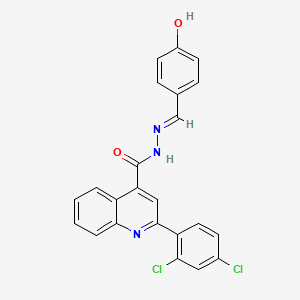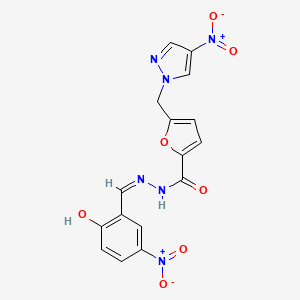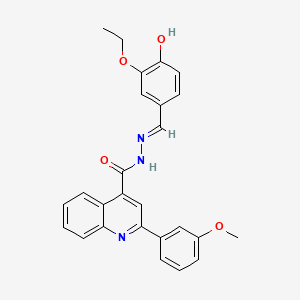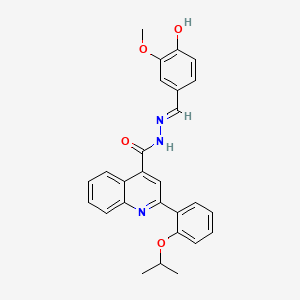![molecular formula C15H10BrClN2O4 B1190529 N'~5~-[(E)-1-(5-BROMO-3-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]-1,3-BENZODIOXOLE-5-CARBOHYDRAZIDE](/img/structure/B1190529.png)
N'~5~-[(E)-1-(5-BROMO-3-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]-1,3-BENZODIOXOLE-5-CARBOHYDRAZIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(5-bromo-3-chloro-2-hydroxybenzylidene)-1,3-benzodioxole-5-carbohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzodioxole ring fused with a carbohydrazide group, along with bromine, chlorine, and hydroxyl substituents on the benzylidene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5-bromo-3-chloro-2-hydroxybenzylidene)-1,3-benzodioxole-5-carbohydrazide typically involves the condensation reaction between 5-bromo-3-chloro-2-hydroxybenzaldehyde and 1,3-benzodioxole-5-carbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and reagents. Purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(5-bromo-3-chloro-2-hydroxybenzylidene)-1,3-benzodioxole-5-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: Halogen substituents (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new compounds with different functional groups replacing the halogens.
Scientific Research Applications
N’-(5-bromo-3-chloro-2-hydroxybenzylidene)-1,3-benzodioxole-5-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(5-bromo-3-chloro-2-hydroxybenzylidene)-1,3-benzodioxole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with DNA/RNA: Modulating gene expression or interfering with nucleic acid functions.
Cell Signaling Pathways: Affecting cellular signaling pathways that regulate various physiological functions.
Comparison with Similar Compounds
N’-(5-bromo-3-chloro-2-hydroxybenzylidene)-1,3-benzodioxole-5-carbohydrazide can be compared with other similar compounds, such as:
- N’-(5-bromo-3-chloro-2-hydroxybenzylidene)-2-phenylacetohydrazide
- N’-(5-bromo-3-chloro-2-hydroxybenzylidene)-3-fluorobenzohydrazide
- N’-(5-bromo-3-chloro-2-hydroxybenzylidene)-2-(3-methylphenoxy)acetohydrazide
These compounds share similar structural features but differ in their substituents and specific chemical properties
Properties
Molecular Formula |
C15H10BrClN2O4 |
|---|---|
Molecular Weight |
397.61g/mol |
IUPAC Name |
N-[(E)-(5-bromo-3-chloro-2-hydroxyphenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C15H10BrClN2O4/c16-10-3-9(14(20)11(17)5-10)6-18-19-15(21)8-1-2-12-13(4-8)23-7-22-12/h1-6,20H,7H2,(H,19,21)/b18-6+ |
InChI Key |
KPGWLYWSQHXTJI-NGYBGAFCSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NN=CC3=C(C(=CC(=C3)Br)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1,3-Benzothiazol-2-yl)-4-[(E)-morpholin-4-yliminomethyl]-5-(trifluoromethyl)-1H-pyrazol-3-one](/img/new.no-structure.jpg)
![2-(4-chloro-3-methylphenoxy)-N'-[(2-hydroxy-1-naphthyl)methylene]propanohydrazide](/img/structure/B1190457.png)

![N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]-2-thiophenecarbohydrazide](/img/structure/B1190460.png)


![N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-(4-methylphenyl)-4-quinolinecarbohydrazide](/img/structure/B1190466.png)


